Methyl 2-(methylamino)-2-(oxetan-3-yl)acetate is an organic compound classified as an oxetane derivative. Oxetanes are four-membered cyclic ethers characterized by their strained ring structure, which contributes to their unique reactivity. This compound has garnered interest in various fields, including synthetic chemistry and pharmaceuticals, due to its potential biological activity and utility in creating more complex molecules.
The synthesis of methyl 2-(methylamino)-2-(oxetan-3-yl)acetate typically involves the formation of the oxetane ring followed by functionalization. A common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions. For instance, a 3-hydroxypropylamine derivative can be reacted with a methylating agent to yield the desired oxetane compound .
The molecular structure of methyl 2-(methylamino)-2-(oxetan-3-yl)acetate can be described as follows:
The compound's structure can be visualized using molecular modeling software, which helps in understanding its three-dimensional conformation and potential interactions with biological targets .
Methyl 2-(methylamino)-2-(oxetan-3-yl)acetate can participate in several chemical reactions, including:
Common reagents for these reactions include:
Reaction conditions vary based on the desired transformation, often involving specific solvents and temperatures tailored to maximize product yield .
The mechanism of action for methyl 2-(methylamino)-2-(oxetan-3-yl)acetate primarily involves its interaction with biological targets through its functional groups. The strained oxetane ring can undergo ring-opening reactions, leading to reactive intermediates that may interact with enzymes or receptors within biological systems . This property is particularly relevant in drug design, where such interactions can influence pharmacological activity.
Relevant data regarding melting point, boiling point, and other physical constants are essential for practical applications but require specific experimental determination under controlled conditions .
Methyl 2-(methylamino)-2-(oxetan-3-yl)acetate has several notable applications:
The oxetane ring (a strained 4-membered oxygen heterocycle) is strategically employed in medicinal chemistry to optimize pharmacokinetic and physicochemical properties of drug candidates. Its high bond angle strain (~109°) confers enhanced electrophilic character at the C3 position, enabling tailored interactions with biological targets. Incorporation of oxetanes elevates water solubility due to the ring's polarity (dipole moment ~2.4 D), while simultaneously improving metabolic stability by resisting cytochrome P450 oxidation. The oxetanyl moiety serves as a non-classical bioisostere for tert-butyl groups, gem-dimethyl units, and carbonyl-containing functionalities, reducing lipophilicity (log P reductions of 0.5–1.5 units) and enhancing ligand efficiency. Recent design paradigms leverage C3-disubstituted oxetanes to create sterically constrained analogs of flexible chains, enforcing bioactive conformations and reducing entropic penalties upon target binding [1] [8].
Methyl 2-(methylamino)-2-(oxetan-3-yl)acetate (CAS 1779648-35-9; C~7~H~13~NO~3~; MW 159.18 g/mol) serves as a pivotal chiral intermediate for angiotensin II receptor antagonists and other cardiovascular agents. Its synthesis employs a convergent sequence starting from oxetan-3-one derivatives:
Step 1: Knoevenagel CondensationOxetan-3-one undergoes condensation with diethyl phosphonoacetate to yield ethyl 2-(oxetan-3-ylidene)acetate. Subsequent stereoselective hydrogenation (Pd/C, H~2~) generates ethyl 2-(oxetan-3-yl)acetate [4].
Step 2: Bromination and AmidationThe α-position of ethyl 2-(oxetan-3-yl)acetate is brominated under Wohl-Ziegler conditions (NBS, AIBN), followed by nucleophilic displacement with methylamine to afford ethyl 2-(methylamino)-2-(oxetan-3-yl)acetate. Transesterification with methanol under acidic catalysis provides the methyl ester [2].
Step 3: Enantiomeric ResolutionRacemic mixtures are resolved via diastereomeric salt formation using L-tartaric acid or chiral chromatography, yielding the (R)-enantiomer (CAS 1890137-33-3) with >97% ee [5].
Table 1: Key Synthetic Intermediates
Compound | CAS Number | Molecular Formula | Stereochemistry |
---|---|---|---|
Methyl 2-(oxetan-3-ylidene)acetate | 1105665-34-6 | C~6~H~8~O~3~ | N/A |
Methyl (2R)-2-amino-2-(oxetan-3-yl)acetate | 1890137-33-3 | C~6~H~11~NO~3~ | (R)-enantiomer |
Methyl 2-(methylamino)-2-(oxetan-3-yl)acetate | 1779648-35-9 | C~7~H~13~NO~3~ | Racemic |
Oxetanes serve as carbonyl bioisosteres by mimicking the steric and electronic profiles of amides while conferring superior metabolic stability. The oxetane ring's oxygen atom replicates the hydrogen-bond accepting capacity of amide carbonyls (σ~HB~ acceptor values: amide = 0.75, oxetane = 0.68), while its C3 carbon mimics the carbonyl carbon's tetrahedral geometry. This replacement eliminates amide bond hydrolysis susceptibility, as demonstrated in protease inhibitors where oxetanyl analogs exhibit extended in vivo half-lives. A case study involves substituting the labile N,N-dimethylamide in a kinase inhibitor with a 3-(aminomethyl)oxetane, retaining target affinity (IC~50~ = 12 nM vs. 9 nM) while boosting metabolic stability (t~1/2~: 120 min vs. 25 min in human microsomes) [1] [8].
Table 2: Oxetane vs. Amide Properties
Property | Amide Group | Oxetane Group | Advantage |
---|---|---|---|
Metabolic Stability | Low (hydrolysis) | High | Extended half-life |
log P Reduction | Moderate | High (Δlog P = -1) | Improved solubility |
Hydrogen-Bond Acceptor | Strong (σ~HB~=0.75) | Moderate (σ~HB~=0.68) | Retained interactions |
Conformational Flexibility | High | Low | Entropic gain |
Critical to synthesizing oxetan-3-ylamine precursors is the chemoselective reduction of nitro groups and subsequent imine formation. Key optimizations include:
Nitro Reduction:Catalytic hydrogenation (Pd/C, H~2~, EtOAc) of 3-nitrooxetane derivatives achieves near-quantitative yields under mild conditions (25°C, 1 atm). Competitive oxetane ring-opening is suppressed by avoiding protic acids and elevated temperatures. Alternative reductants (Zn/AcOH) are effective but generate stoichiometric waste [3].
Schiff Base Formation:The transient oxetan-3-ylamine is stabilized in situ via Schiff base formation with benzophenone or pyridoxal. Optimal conditions use molecular sieves in toluene at 60°C, achieving >90% imine yields. This step prevents amine decomposition and enables purification prior to reductive amination with methyl glyoxylate. Reductive amination employs NaBH~3~CN in methanol at pH 6–7, selectively yielding the methylamino derivative without N-demethylation byproducts [3] [6].
Solvent and Catalyst Selection:
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8